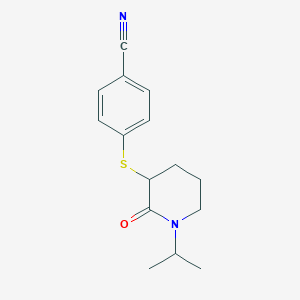![molecular formula C12H14ClN3O B7584798 1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7584798.png)
1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole, also known as CMPT, is a chemical compound that belongs to the triazole family. It has gained significant attention in scientific research due to its potential therapeutic applications. CMPT is synthesized using specific methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
作用机制
The mechanism of action of 1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and cell survival. In fungal cells, this compound has been found to inhibit the activity of lanosterol 14α-demethylase, an enzyme that is essential for the synthesis of ergosterol, a key component of fungal cell membranes. In viral cells, this compound has been found to inhibit the activity of NS5B polymerase, an enzyme that is essential for the replication of hepatitis C virus.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and inhibit the formation of new blood vessels. In fungal cells, this compound has been found to disrupt the integrity of the cell membrane, leading to cell death. In viral cells, this compound has been found to inhibit the replication of the virus. This compound has also been found to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent anticancer, antifungal, and antiviral activities. However, there are some limitations to its use in lab experiments. This compound has limited solubility in water, which can make it difficult to work with in aqueous solutions. It can also be toxic to normal cells at high concentrations, which can limit its therapeutic potential.
未来方向
There are several future directions for research on 1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole. One area of interest is the development of new synthetic methods for this compound that can improve its yield and purity. Another area of interest is the optimization of this compound's therapeutic potential by modifying its chemical structure or combining it with other compounds. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on normal cells. Finally, clinical trials are needed to determine the safety and efficacy of this compound as a potential therapeutic agent.
合成方法
1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole is synthesized using a specific method that involves the reaction of 2-chloro-4-methoxybenzaldehyde with 3,5-dimethyl-1H-1,2,4-triazole in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified using column chromatography. The yield of this compound varies depending on the reaction conditions and purification methods used.
科学研究应用
1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antiviral activities. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In antifungal research, this compound has been found to be effective against various fungal species, including Candida albicans and Aspergillus fumigatus. In antiviral research, this compound has been found to inhibit the replication of hepatitis C virus.
属性
IUPAC Name |
1-[(2-chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-8-14-9(2)16(15-8)7-10-4-5-11(17-3)6-12(10)13/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYLWXVSMGSSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC2=C(C=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B7584723.png)
![2-[(3,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584735.png)

![2-[(2,4-Dimethylphenyl)sulfonylmethyl]oxane](/img/structure/B7584745.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7584749.png)
![N-[5-[(dimethylamino)methyl]-2-methylphenyl]acetamide](/img/structure/B7584765.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(4-pyrazol-1-ylpyridin-2-yl)methanone](/img/structure/B7584771.png)
![1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584781.png)

![1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-methyl-3-phenylbutan-1-one](/img/structure/B7584804.png)



